Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Overview
Description
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
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1,3-Dipolar Cycloaddition: : One common method for synthesizing ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate involves the 1,3-dipolar cycloaddition of 1-aminopyridinium species with acetylene dicarboxylic acid esters. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
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Bouveault-Blanc Reduction:
Industrial Production Methods
Industrial production methods for this compound often involve scalable versions of the above synthetic routes, with optimizations for yield and purity. These methods may include continuous flow synthesis techniques and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
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Reduction: : Reduction reactions can be performed using hydrogenation over palladium on carbon or using lithium aluminum hydride to yield the corresponding alcohols or amines.
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Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anti-inflammatory, anti-cancer, and anti-microbial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Material Science: It is explored for its potential use in the development of organic electronic materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can be compared with other similar compounds such as:
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate: Lacks the tetrahydro modification, leading to different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group, which can affect its solubility and reactivity.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid:
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYRMESNENRMHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCCC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474347 | |
Record name | Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307307-84-2 | |
Record name | Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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